molecular formula C15H20N2O2S B8370260 Ethyl 6-(2-benzimidazolylthio)caproate

Ethyl 6-(2-benzimidazolylthio)caproate

Cat. No.: B8370260
M. Wt: 292.4 g/mol
InChI Key: JCOPEZATMVEGSW-UHFFFAOYSA-N
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Description

Ethyl 6-(2-benzimidazolylthio)caproate is a synthetic ester derivative combining a caproate backbone (six-carbon chain) with a benzimidazole-thioether functional group. The evidence instead focuses on simpler esters like ethyl caproate (ethyl hexanoate), a widely studied flavor compound.

Properties

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

ethyl 6-(1H-benzimidazol-2-ylsulfanyl)hexanoate

InChI

InChI=1S/C15H20N2O2S/c1-2-19-14(18)10-4-3-7-11-20-15-16-12-8-5-6-9-13(12)17-15/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,16,17)

InChI Key

JCOPEZATMVEGSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCSC1=NC2=CC=CC=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • Ethyl caproate (ethyl hexanoate): A straight-chain ester with a fruity aroma, pivotal in food and beverage industries (e.g., Baijiu, pears, sake).
  • Ethyl 6-(2-benzimidazolylthio)caproate: Contains a benzimidazole-thioether group, likely altering solubility, stability, and bioactivity compared to ethyl caproate.

Production Pathways

  • Ethyl caproate: Produced via microbial esterification. For example, Clostridium species convert ethanol and acetic acid into ethyl acetate, which is further elongated to ethyl caproate through symbiotic fermentation.
  • This compound: Likely synthesized via organic reactions (e.g., thiol-ene coupling or nucleophilic substitution), given the benzimidazole-thioether group. No microbial production pathways are documented in the evidence.

Flavor and Fragrance Contributions

Ethyl caproate is a dominant ester in natural products:

Compound Odor Threshold (μg/kg) Key Sources Role in Flavor
Ethyl caproate ~1–5 (varies by matrix) Nanguo pears, sake, Baijiu Pineapple-like, fruity aroma
Ethyl butyrate ~0.1–1 Fruits, wines Sweet, apple-like
Ethyl acetate ~5–10 Fermented beverages Solvent-like, fruity
Ethyl heptanoate ~10–50 Cheeses, wines Floral, wine-like

Ethyl caproate’s higher odor detection threshold (ODT) compared to ethyl butyrate makes it less potent but critical for balanced flavor profiles in foods. In contrast, this compound’s aromatic benzimidazole group might introduce bitter or sulfurous notes, reducing its suitability as a flavorant.

Microbial Interactions

Ethyl caproate’s synthesis correlates with microbial activity:

  • Positive correlations : Hypopichia-Candida clade and Cladosporium (except for ethyl caproate).
  • Negative correlations : Trichosporonaceae (with ethyl caproate).

The benzimidazole-thioether group in this compound could inhibit microbial growth, as benzimidazoles are known antifungals. This contrasts with ethyl caproate, which is often a metabolic byproduct of microbial fermentation.

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